molecular formula C17H17ClN2OS B4980986 4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine;hydrochloride

4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine;hydrochloride

Cat. No.: B4980986
M. Wt: 332.8 g/mol
InChI Key: RSKLFMBSEBDJQZ-UHFFFAOYSA-N
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Description

4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine;hydrochloride is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a morpholine group

Properties

IUPAC Name

4-(4-naphthalen-1-yl-1,3-thiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS.ClH/c1-2-6-14-13(4-1)5-3-7-15(14)16-12-21-17(18-16)19-8-10-20-11-9-19;/h1-7,12H,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKLFMBSEBDJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine typically involves the formation of the thiazole ring followed by the attachment of the naphthalene and morpholine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with naphthaldehyde in the presence of a suitable catalyst can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the naphthalene moiety or the thiazole ring, leading to partially or fully reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring or the naphthalene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiazole rings.

Scientific Research Applications

4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

What sets 4-(4-Naphthalen-1-yl-1,3-thiazol-2-yl)morpholine apart is its combination of the naphthalene moiety, thiazole ring, and morpholine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications .

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